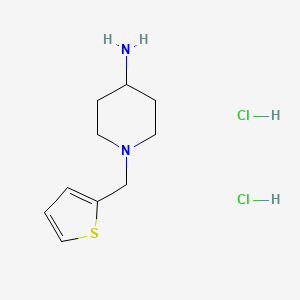

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2S and a molecular weight of 269.23 . It is also known as T2AMP.

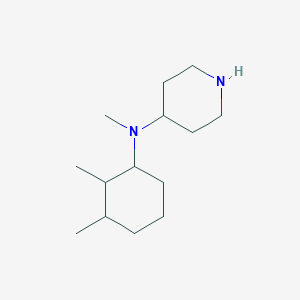

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N2S/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10/h1-2,7,9,13H,3-6,8,11H2 . This indicates that the compound contains a piperidine ring with a thiophen-2-ylmethyl group attached to it.It is stored at temperatures between 2 and 8 degrees Celsius . The physical form of the compound is not specified in the search results.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research on structurally similar compounds to 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride has shown promising anticancer activity. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and tested for their antiproliferative properties against various human cancer cell lines such as T-47D (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some compounds exhibited significant growth inhibitory effects, comparable to the standard drug paclitaxel, suggesting potential applications in cancer therapy (Harishkumar et al., 2018).

Synthesis and Chemical Reactivity

Studies on thiophene derivatives involving amine-induced ring-opening reactions have provided valuable insights into the chemical reactivity and potential synthetic applications of thiophene-based compounds. The amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides, for example, has been explored for the preparation of silyl-substituted dienes, offering a method for generating complex molecules from simpler thiophene structures (Gronowitz et al., 1994).

Nucleophilic Addition Reactions

The nucleophilic addition of amines to silyl- and germyl-substituted thiophene 1,1-dioxides has been investigated to understand the reactivity patterns of such systems. This research has shown that the addition reactions are influenced by the thiophene 1,1-dioxide structure, the basicity of the amine, and the solvent nature, offering insights into designing reaction conditions for specific outcomes (Lukevics et al., 2000).

Electronic and Structural Analysis

The study of 6-oxopiperidine-2-carboxylic acid derivatives, which share a core structural motif with 1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride, has contributed to understanding the electronic structure and molecular interactions in thiophene-containing compounds. Research in this area has highlighted the significance of O-H...O and C-H...O interactions in stabilizing molecular structures and forming crystal networks (Vrabel et al., 2014).

Eigenschaften

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAXJLLSINHSKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CS2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)